3'-Fluoro-2,2,4'-trimethyl propiophenone
Description
3'-Fluoro-2,2,4'-trimethyl propiophenone is a fluorinated aromatic ketone featuring a propiophenone backbone substituted with fluorine at the 3' position and methyl groups at the 2, 2, and 4' positions. Fluorinated acetophenones and propiophenones are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability, bioavailability, and tunable electronic properties .
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H15FO/c1-8-5-6-9(7-10(8)13)11(14)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
HMOGEERCLLUMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)(C)C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 3'-Fluoro-2,2,4'-trimethyl propiophenone with structurally related compounds, focusing on substituent positions, molecular weights, and key physical properties:
Key Observations:
Fluorine Position: The 3'-fluoro substituent in the target compound contrasts with analogs like 4-Fluoro-3-methylacetophenone (4'-F), where fluorine's para position may enhance resonance stabilization .
Trifluoromethyl vs. Methyl: Compounds with CF₃ groups (e.g., 4'-Fluoro-2'-(trifluoromethyl)acetophenone) exhibit stronger electron-withdrawing effects, lowering pKa and increasing electrophilicity compared to methyl-substituted derivatives .
Physical and Chemical Properties
- Boiling Point: While direct data is unavailable, the branched structure (2,2,4'-trimethyl) suggests a higher boiling point than linear alkanes (e.g., 2,2,4-trimethylpentane, BP 99–100°C) but lower than heavily halogenated compounds like 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (BP 282°C) .
- Solubility : Methyl groups enhance lipophilicity, favoring organic solvents, whereas fluorine and ketone groups introduce polarity, balancing solubility profiles .
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